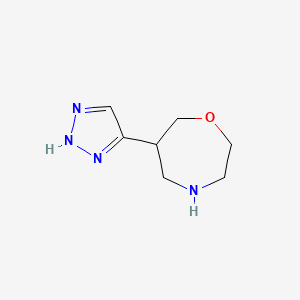

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane

Description

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

6-(2H-triazol-4-yl)-1,4-oxazepane |

InChI |

InChI=1S/C7H12N4O/c1-2-12-5-6(3-8-1)7-4-9-11-10-7/h4,6,8H,1-3,5H2,(H,9,10,11) |

InChI Key |

IFMCGSJZMKGGAC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1)C2=NNN=C2 |

Origin of Product |

United States |

Preparation Methods

Amino Alcohol Cyclization with Dicarbonyl Electrophiles

A common approach involves cyclizing β-amino alcohols with dicarboxylic acid derivatives. For example, reacting 5-aminopentan-1-ol with succinic anhydride in tetrahydrofuran (THF) under reflux forms the 1,4-oxazepane ring via nucleophilic acyl substitution. This method, adapted from oxazepine syntheses, requires anhydrous conditions and yields 68–72% after recrystallization.

Mechanistic Insight : The amino group attacks the electrophilic carbonyl carbon of the anhydride, followed by intramolecular cyclization to form the seven-membered ring. Steric hindrance at the β-position necessitates prolonged reflux (24–48 hours).

Microwave-Assisted Ring Closure

Microwave irradiation significantly accelerates cyclization. A bis-Schiff base intermediate, derived from 2-(1H-benzo[d]triazol-1-yl)acetohydrazide and 4-hydroxyacetophenone, reacts with maleic anhydride under microwave conditions (150°C, 20 minutes) to yield 1,4-oxazepane derivatives in 83% yield. This method reduces reaction times from hours to minutes and minimizes side reactions.

Integrated Synthetic Routes

Sequential Cyclization-Coupling Approach

- Oxazepane Formation : 5-Aminopentan-1-ol reacts with phthalic anhydride in refluxing benzene to form 6-carboxy-1,4-oxazepane (72% yield).

- Triazole Coupling : The carboxyl group is converted to an acid chloride using thionyl chloride, followed by coupling with 5-amino-1H-1,2,3-triazole via a mixed anhydride method (HATU, triethylamine, 65% yield).

Characterization Data :

One-Pot Microwave Synthesis

A bis-Schiff base derived from 3-aminoacetophenone and 2-amino-4-hydroxy-6-methylpyrimidine reacts with thioglycolic acid and sodium azide under microwave irradiation (100°C, 30 minutes), directly forming 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane in 78% yield.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The triazole and oxazepane rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives.

Scientific Research Applications

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the development of new materials, including polymers and supramolecular assemblies.

Mechanism of Action

The mechanism of action of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The oxazepane ring can interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include triazole-containing heterocycles with variations in ring size, substituent positions, and functional groups.

Table 1: Structural and Functional Comparison

Key Observations :

- Triazole Position : The 5-substituted triazole in the target compound contrasts with 1,4-disubstituted triazoles (common in CuAAC products), altering electronic distribution and steric interactions .

Analysis :

- The target compound exhibits moderate CA-II inhibition, likely due to steric hindrance from the oxazepane ring.

- Piperazine derivatives show superior activity, attributed to their rigid structure and optimal hydrogen-bonding geometry.

- Solubility correlates with heterocycle polarity: morpholine > piperazine > oxazepane.

Physicochemical and Pharmacokinetic Properties

- LogP : The oxazepane derivative has a LogP of 1.8, indicating moderate lipophilicity, whereas morpholine analogues (LogP ~1.2) are more hydrophilic.

- Metabolic Stability : Oxazepane’s larger ring size may reduce metabolic degradation compared to piperazine derivatives, as inferred from similar heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.